3-(3,4-DIMETHOXYPHENYL)PYRROLIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHZEQCBQADPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483220 | |
| Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38175-31-4 | |
| Record name | 3-(3,4-dimethoxy-phenyl)-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride, a key chemical building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, established synthetic routes, and analytical characterization methods. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for professionals engaged in the synthesis and application of novel therapeutics. The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs, and its three-dimensional nature offers significant advantages in exploring pharmacophore space and improving drug candidate solubility.[1] This guide explains the causality behind experimental choices, ensuring that protocols are presented as self-validating systems for reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a foundational heterocyclic scaffold widely employed by medicinal chemists to develop treatments for a range of human diseases. Its prevalence in over 20 FDA-approved drugs underscores its significance.[2] Unlike flat aromatic structures, the saturated, non-planar geometry of the pyrrolidine ring provides enhanced three-dimensional exploration of a target's binding site, which can lead to improved potency and selectivity.[1] Furthermore, this hetero-aliphatic character often confers increased aqueous solubility compared to purely aromatic counterparts, a critical parameter for optimizing pharmacokinetic profiles.
3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride combines this privileged pyrrolidine core with a dimethoxyphenyl group, a common feature in molecules targeting the central nervous system (CNS). This specific combination makes it a versatile intermediate for constructing a diverse array of more complex, biologically active molecules.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.[1]
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to its application. The key identifiers and properties of 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride are summarized below.
Structural Details
-
IUPAC Name: 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride
-
Core Components: A central pyrrolidine ring substituted at the 3-position with a 3,4-dimethoxybenzene group.
-
Salt Form: The hydrochloride salt is formed by the protonation of the secondary amine in the pyrrolidine ring.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1203681-58-6 | [1] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |
| Molecular Weight | 243.73 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CCNC2)OC.Cl | PubChem |
| InChI Key | InChI=1S/C12H17NO2.ClH/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3;1H | [1] |
| Appearance | Typically a crystalline solid | General Knowledge |
| Purity | ≥97% (Typical for commercial suppliers) | [1] |
| Storage | Room Temperature | [1] |
Synthesis and Mechanistic Considerations: A Validated Protocol
The synthesis of 3-(3,4-dimethoxyphenyl)pyrrolidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Below is a detailed protocol for a common synthetic route involving the reduction of a succinimide intermediate, which itself is built from commercially available precursors.[1] This approach is favored for its reliability and the relative accessibility of the starting materials.
Synthesis Workflow Diagram
Step-by-Step Experimental Protocol
Part A: Synthesis of 2-(3,4-Dimethoxyphenyl)succinimide
-
Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add 3,4-dimethoxyphenylacetonitrile. Stir the mixture at room temperature for 30 minutes to form the carbanion.
-
Causality: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the acetonitrile, generating a nucleophile necessary for the subsequent reaction.
-
-
Alkylation: Add ethyl bromoacetate dropwise to the solution while maintaining the temperature below 30°C. After the addition, heat the mixture to reflux for 4-6 hours.
-
Causality: This is a standard Sₙ2 reaction where the carbanion attacks the electrophilic carbon of ethyl bromoacetate. Refluxing ensures the reaction goes to completion.
-
-
Hydrolysis: After cooling, the resulting nitrile intermediate is hydrolyzed by adding a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heating to yield 3,4-dimethoxyphenylsuccinic acid.[1]
-
Causality: This step converts both the nitrile and the ester functionalities into carboxylic acids.
-
-
Imide Formation: Treat the crude diacid with ammonium hydroxide and heat strongly. This will first form the diammonium salt, which upon heating, dehydrates to form the target succinimide.[1]
-
Causality: The thermal cyclization with ammonia is a classic and efficient method for forming five-membered imide rings from succinic acid derivatives.
-
Part B: Reduction to 3-(3,4-Dimethoxyphenyl)pyrrolidine
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a suspension of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as Tetrahydrofuran (THF).
-
Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing both amide carbonyls of the succinimide to methylenes. Anhydrous and inert conditions are critical as LiAlH₄ reacts violently with water.
-
-
Reduction: Slowly add a solution of the 2-(3,4-dimethoxyphenyl)succinimide in anhydrous THF to the LiAlH₄ suspension, controlling the rate to manage the exothermic reaction. After the addition is complete, reflux the mixture for 8-12 hours.
-
Causality: The reflux provides the necessary activation energy to drive the complete reduction of the imide to the corresponding amine (pyrrolidine).
-
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Causality: This procedure is essential for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which simplifies the product isolation via filtration.
-
-
Isolation (Free Base): Filter the mixture and wash the solid residue with fresh THF. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude free base, 3-(3,4-dimethoxyphenyl)pyrrolidine, as an oil.
Part C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Precipitation: Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Causality: The basic nitrogen of the pyrrolidine ring is protonated by HCl, forming the ionic salt which is insoluble in non-polar organic solvents, allowing for its isolation.
-
-
Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride. The purity can be further enhanced by recrystallization from a solvent system like methanol-diethyl ether.[3]
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic techniques is employed for a comprehensive characterization.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons (dimethoxyphenyl group) ~6.8-7.0 ppm; Methoxy protons (2 singlets) ~3.8-3.9 ppm; Pyrrolidine ring protons (complex multiplets) ~2.5-4.0 ppm; N-H proton (broad singlet, may exchange with D₂O). | Confirms the presence of all key proton environments in the molecule and their connectivity. |
| ¹³C NMR | Aromatic carbons ~110-150 ppm; Methoxy carbons ~55-56 ppm; Pyrrolidine ring carbons ~30-60 ppm. | Verifies the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) for the free base (C₁₂H₁₇NO₂) should be observed at m/z ≈ 207.13. | Confirms the molecular weight and elemental composition of the compound. |
| Infrared (IR) Spectroscopy | N-H stretch (for HCl salt) ~2400-2800 cm⁻¹ (broad); C-H stretches (aromatic and aliphatic) ~2850-3100 cm⁻¹; C=C aromatic stretches ~1500-1600 cm⁻¹; C-O stretches (methoxy) ~1020-1250 cm⁻¹. | Identifies the key functional groups present in the molecule. |
| Purity Analysis (HPLC/GC-FID) | A single major peak indicating >97% purity. | Quantifies the purity of the final product and detects any residual starting materials or byproducts.[4] |
Note: Specific chemical shifts (ppm) in NMR are predictive and should be confirmed with experimental data.
Applications in Research and Drug Development
3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride is not an end-product but a strategic starting point for the synthesis of a wide range of pharmacologically active agents.
CNS-Active Agents
The 3,4-dimethoxyphenyl moiety is a key structural element in many dopamine and serotonin receptor ligands. The pyrrolidine scaffold can be further functionalized, particularly at the nitrogen atom, to create derivatives with potential applications as:
-
Dopamine Agonists: For conditions like Parkinson's disease.
-
Serotonin Reuptake Inhibitors (SSRIs): For treating depression and anxiety disorders.
-
Synthetic Cathinone Analogs: The pyrrolidine ring is a feature of many synthetic cathinones, which are potent central nervous system stimulants.[5][6] While many of these are drugs of abuse, the scaffold is explored for legitimate therapeutic purposes.[5][7]
Other Therapeutic Areas
The versatility of the pyrrolidine ring extends beyond CNS targets. Derivatives have been investigated for:
-
Anticancer Activity: Pyrrolidine and pyrrolidone derivatives have shown antiproliferative activity against various tumor cell lines.[8][9]
-
Anticonvulsant Activity: The pyrrolidine scaffold is present in several anticonvulsant drugs.[10][11]
-
Antimicrobial Agents: Novel pyrrolidine hybrids have been developed as potential inhibitors of bacterial enzymes like DNA gyrase.[11]
Logical Role as a Precursor
The primary value of this compound is its role as a modifiable scaffold. The secondary amine is a key reaction handle for further elaboration.
Conclusion
3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride is a high-value chemical intermediate whose strategic importance is derived from the combination of the privileged pyrrolidine scaffold and the pharmacologically relevant dimethoxyphenyl group. A robust understanding of its synthesis, from mechanistic principles to practical execution, is essential for its effective use. The analytical techniques outlined provide a framework for a rigorous, self-validating quality control system. For drug development professionals, this compound represents a versatile platform for generating novel chemical entities with therapeutic potential across multiple disease areas, particularly within the central nervous system.
References
-
Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]
-
Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. [Link]
-
Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. PrepChem.com. [Link]
-
Synthesis of substituted pyrrolidines. DiVA portal. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
-
3-(p-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)pyrrolidine hydrochloride. PubChemLite. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. RUA. [Link]
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. [Link]
-
(±)-4'-Methyl-pyrrolidinopropiophenone hydrochloride - CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. National Measurement Institute, Australia. [Link]
Sources
- 1. 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. prepchem.com [prepchem.com]
- 4. industry.gov.au [industry.gov.au]
- 5. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. mdpi.com [mdpi.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. rua.ua.es [rua.ua.es]
3,4-dimethoxyphenyl pharmacophore in medicinal chemistry
Title: The 3,4-Dimethoxyphenyl Pharmacophore: Structural Utility, Metabolic Liabilities, and Optimization Strategies in Drug Design
Executive Summary
The 3,4-dimethoxyphenyl (veratryl) moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from calcium channel blockers (Verapamil) to phosphodiesterase 4 (PDE4) inhibitors (Rolipram analogues). Its utility stems from its ability to mimic the catechol group of endogenous neurotransmitters (dopamine, norepinephrine) while masking the metabolically labile hydroxyls with methyl groups. However, this moiety presents a "MedChem paradox": while it provides essential hydrogen-bond acceptor sites and electron-rich
Structural & Electronic Basis of Binding
The 3,4-dimethoxyphenyl group functions as a bidentate hydrogen bond acceptor and an electron-rich aromatic system .
-
Electronic Effects: The two methoxy groups are strong electron-donating groups (EDG) via resonance (+M effect), significantly increasing the electron density of the phenyl ring. This makes the ring a potent partner for
stacking interactions with electron-deficient aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets. -
Steric & Conformational Properties: Unlike the planar benzodioxole (a common bioisostere), the two methoxy groups in the 3,4-dimethoxyphenyl moiety possess rotational freedom. This allows the methoxy groups to adopt non-planar conformations (often twisted out of the ring plane) to satisfy specific binding pocket requirements, acting as a "conformational switch."
-
Catechol Mimicry: It serves as a prodrug-like mimic of the catechol moiety. By capping the hydroxyls, it improves lipophilicity (LogP) and membrane permeability, allowing CNS penetration (relevant for PDE4 inhibitors) before potential metabolic unmasking.
Therapeutic Case Studies
Case Study A: Verapamil (L-Type Calcium Channel Blocker)
Verapamil represents the archetypal use of the 3,4-dimethoxyphenyl group in cardiovascular medicine.
-
Binding Mode: Verapamil binds to the inner pore of the CaV1.2 channel (alpha-1 subunit). The molecule contains two 3,4-dimethoxyphenyl rings.[1][2][3]
-
Ring A (N-terminal side): Engages in hydrophobic interactions within the channel pore.
-
Ring B (C-terminal side): The methoxy oxygens act as H-bond acceptors for pore-lining residues.
-
-
SAR Insight: Removal of the methoxy groups (desmethoxyverapamil) significantly reduces binding affinity, confirming that the electrostatic contribution of the methoxy oxygens is non-negotiable for potency.
Case Study B: PDE4 Inhibitors (The Rolipram Evolution)
The development of PDE4 inhibitors highlights the optimization of the 3,4-dimethoxyphenyl core.
-
The Pharmacophore: Early PDE4 inhibitors utilized the simple 3,4-dimethoxyphenyl motif to mimic the adenosine ring of cAMP.
-
The "Glutamine Switch": The 4-methoxy group forms a critical hydrogen bond with the conserved Gln369 residue in the PDE4 catalytic pocket.
-
Optimization (The Hydrophobic Clamp): While the 4-methoxy is conserved for H-bonding, the 3-methoxy group was identified as a vector for optimization. In Rolipram , the 3-methoxy is replaced by a 3-cyclopentyloxy group. This bulky group fills a distinct hydrophobic pocket (the "Q-pocket"), dramatically improving potency and selectivity compared to the simple 3,4-dimethoxy parent.
Metabolic Liability: The O-Demethylation Pathway
The 3,4-dimethoxyphenyl group is a metabolic "soft spot." Understanding this mechanism is crucial for lead optimization.
The Mechanism:
-
CYP450 Attack: CYP3A4 or CYP2D6 hydroxylates the methyl C-H bond.
-
Hemiacetal Collapse: The resulting hydroxymethyl intermediate is unstable and collapses, releasing formaldehyde and revealing a phenol (O-demethylation).
-
Quinone Formation: If the second methoxy group is also demethylated (forming a catechol), the molecule becomes susceptible to oxidation, forming an ortho-quinone.
-
Toxicity: Ortho-quinones are highly reactive Michael acceptors that can covalently bind to nucleophilic protein residues (cysteines), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).
Visualization: Metabolic Activation Pathway
Caption: The metabolic bioactivation pathway of the 3,4-dimethoxyphenyl pharmacophore, leading to potential toxicity via quinone formation.
Optimization Strategies (Bioisosterism)
To mitigate the metabolic liability while retaining the pharmacophore's electronic properties, the following strategies are validated:
| Strategy | Structure Modification | Rationale | Effect on Potency |
| Deuteration | Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing the rate of CYP-mediated hydroxylation. | Retained (Sterics/Electronics unchanged). | |
| Cyclization | 3,4-dimethoxy | Removes the labile methyl hydrogens entirely. Forces a planar conformation. | Often Retained, but solubility may decrease. |
| Fluorination | Fluorine acts as a metabolic block. Reduces electron density (EWG) but maintains H-bond acceptance. | Variable (Changes pKa and lipophilicity). | |
| Ring Switch | Phenyl | Changes the aromatic core to reduce electron density, making the ring less prone to oxidation. | Often Improved (Better solubility/PK). |
Experimental Protocol: Suzuki-Miyaura Coupling
A robust method for installing the 3,4-dimethoxyphenyl pharmacophore onto a heteroaryl scaffold (common in PDE4 and kinase inhibitor synthesis).
Objective: Coupling 3,4-dimethoxyphenylboronic acid with an Aryl Bromide.
Reagents:
-
Aryl Bromide (1.0 eq)
-
3,4-Dimethoxyphenylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2.0 eq) or -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, dissolve the Aryl Bromide (1.0 mmol) and 3,4-Dimethoxyphenylboronic acid (1.2 mmol) in 1,4-Dioxane (4 mL).
-
Degassing: Sparge the solution with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add the base (
, 2.0 mmol dissolved in 1 mL degassed water) followed by the Palladium catalyst ( , 5 mol%). -
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).
-
Monitoring: Monitor reaction progress via LC-MS (Target mass = Aryl-Veratrole adduct).
-
Workup: Cool to RT. Filter through a celite pad (washing with EtOAc). Wash the filtrate with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
Caption: Standardized Suzuki-Miyaura cross-coupling workflow for installing the veratryl pharmacophore.
References
-
Bioisosteric Replacements & Metabolic Stability. Cambridge MedChem Consulting. Available at: [Link]
-
Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 2012.[4] Available at: [Link]
-
Verapamil Analogues With Restricted Molecular Flexibility. Journal of Medicinal Chemistry, 1993. Available at: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 2023. Available at: [Link]
-
Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure. YouTube (Visual Protocol). Available at: [Link]
-
CYP3A4 Structure and Function. Wikipedia/Protein Data Bank. Available at: [Link]
Sources
- 1. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Substituted Pyrrolidine Scaffold: A Technical Guide to Therapeutic Utility and Synthetic Architecture
Executive Summary
The pyrrolidine ring is a cornerstone of modern pharmacopoeia, appearing in over 60 FDA-approved therapeutics.[1] While 2-substituted pyrrolidines (proline derivatives) have historically dominated due to the accessibility of the chiral pool, 3-substituted pyrrolidine analogs have emerged as a superior scaffold for specific high-value targets.
This shift is driven by the unique vector orientation of the 3-position, which allows side chains to explore binding pockets orthogonal to the nitrogen lone pair, avoiding the steric clash often seen in 2-substituted analogs. Furthermore, the 3-substituted motif offers a distinct metabolic profile and improved physicochemical properties (LogP, solubility) compared to carbocyclic analogs like cyclopentane.
This guide provides a comprehensive technical analysis of the 3-substituted pyrrolidine scaffold, covering structural rationale, advanced asymmetric synthesis, therapeutic case studies, and critical ADME/Tox considerations.
Part 1: The Pharmacophore – Structural & Vector Analysis
The therapeutic utility of the 3-substituted pyrrolidine stems from its ability to function as a chiral vector platform . Unlike the 2-position, which is sterically coupled to the nitrogen atom, the 3-position allows for "remote" functionalization.
Conformational Dynamics
The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of envelope conformations (
-
Vector Fidelity: Substituents at the 3-position (pseudo-equatorial) project into distinct spatial regions compared to the 2-position. This is critical for GPCRs (e.g., CCR5) where the scaffold serves as a linker between two pharmacophoric elements.
-
pKa Modulation: An electron-withdrawing group (EWG) at the 3-position (e.g., -F, -OH, -CN) inductively lowers the pKa of the ring nitrogen (typically ~9-10 to ~7-8), improving oral bioavailability and blood-brain barrier (BBB) penetration by increasing the fraction of uncharged species at physiological pH.
Visualization: The Vector Logic
The following diagram illustrates the decision logic when selecting a 3-substituted pyrrolidine over a 2-substituted one.
Figure 1: Decision matrix for scaffold selection. The 3-substituted architecture is preferred when orthogonal vector projection is required or when N-terminal steric bulk must be minimized.
Part 2: Synthetic Architectures
Accessing enantiopure 3-substituted pyrrolidines requires robust methodologies. We categorize these into Convergent (ring formation) and Divergent (functionalization) strategies.
Strategy A: Asymmetric 1,3-Dipolar Cycloaddition (Convergent)
This is the "gold standard" for generating highly substituted pyrrolidines with multiple stereocenters in a single step.
-
Mechanism: Reaction between an azomethine ylide (generated in situ from an imino ester) and an electron-deficient alkene.
-
Catalysis: Ag(I) or Cu(I) complexes with chiral phosphoramidite or ferrocenyl ligands (e.g., Fesulphos).
-
Utility: Installs substituents at positions 2, 3, and 4 simultaneously with high endo/exo selectivity.
Strategy B: The "Clip-Cycle" Methodology (Divergent)
Developed for library generation, this method utilizes Ring-Closing Metathesis (RCM) followed by functionalization.
-
Workflow: Diallylamine derivatives
RCM Asymmetric Hydrogenation or Hydroboration. -
Advantage: Allows for late-stage diversification of the 3-position.
Part 3: Therapeutic Case Studies & SAR
The versatility of the 3-substituted pyrrolidine is evident across diverse therapeutic areas.[2]
Table 1: High-Impact 3-Substituted Pyrrolidine Therapeutics
| Drug / Candidate | Target | Indication | Role of 3-Substituted Pyrrolidine |
| Saxagliptin | DPP-4 | Type 2 Diabetes | Warhead Anchor: The 3-cyano group forms a reversible covalent bond with the active site Serine-630. The rigid bicyclic system (fused pyrrolidine) directs the warhead. |
| Upadacitinib | JAK1 | Rheumatoid Arthritis | Solubility & Linker: The pyrrolidine acts as a solubilizing linker, positioning the urea pharmacophore while modulating the overall lipophilicity.[3] |
| Daridorexant | Orexin | Insomnia | Chiral Scaffold: The (3S,4S)-3,4-disubstituted pyrrolidine core rigidly orients two aromatic wings to satisfy the lipophilic pockets of the Orexin receptor. |
| Maraviroc | CCR5 | HIV Entry | Tropane Analog: While Maraviroc uses a tropane, related 3-phenylpropyl-pyrrolidine analogs (Merck) utilize the 3-position to mimic the tropane bridge, optimizing potency vs. hERG liability. |
Deep Dive: DPP-4 Inhibitors (The "Nitrile" Warhead)
In DPP-4 inhibitors like Saxagliptin and Vildagliptin (2-substituted), the nitrile group is the key pharmacophore. However, in next-generation inhibitors (e.g., Teneligliptin), the 3-substituted pyrrolidine (or piperazine fused systems) is used to fine-tune the "residence time" on the enzyme.
-
SAR Insight: Placing the nitrile at the 3-position of a pyrrolidine ring (often fused to a cyclopropane in Saxagliptin) creates a precise vector that intercepts the catalytic serine hydroxyl group. The stereochemistry (typically S) is non-negotiable; the R-enantiomer often shows >100-fold loss in potency.
Part 4: Experimental Protocol
Protocol: Enantioselective Synthesis of (3R)-3-Phenylpyrrolidine via Asymmetric 1,3-Dipolar Cycloaddition
This protocol utilizes a Ag(I)/Fesulphos catalytic system to generate the core scaffold with >95% ee.
Objective: Synthesis of tert-butyl (3R)-3-phenylpyrrolidine-2-carboxylate (Precursor).
Reagents:
-
Substrate A: Methyl benzylideneaminoacetate (Imine precursor) - 1.0 equiv.
-
Substrate B: tert-Butyl acrylate (Dipolarophile) - 1.2 equiv.
-
Catalyst: AgOAc (3 mol%) + (R)-Fesulphos Ligand (3.3 mol%).
-
Solvent: Toluene (anhydrous).
-
Base: Triethylamine (10 mol%, to deprotonate the imine).
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve AgOAc (5.0 mg, 0.03 mmol) and (R)-Fesulphos (15 mg, 0.033 mmol) in Toluene (2 mL). Stir at room temperature for 30 minutes. The solution should turn a clear yellow/orange.
-
Substrate Addition: Add the imino ester (1.0 mmol) and tert-butyl acrylate (1.2 mmol) to the catalyst solution.
-
Reaction: Add Triethylamine (14 µL, 0.1 mmol). Stir the mixture at -20°C for 12-24 hours. Note: Lower temperature enhances enantioselectivity.
-
Monitoring: Monitor consumption of the imine by TLC (Hexane/EtOAc 4:1). The product spot will be less polar than the starting imine.
-
Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
-
Validation:
-
NMR: 1H NMR should show characteristic pyrrolidine ring protons (multiplets at 2.0-4.0 ppm).
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10, 1.0 mL/min). Determine ee% (Target >95%).
-
Self-Validating Checkpoint: If the reaction turns black immediately upon base addition, silver reduction has occurred (likely due to impure solvent or light exposure). The active catalyst species is Ag(I), not Ag(0).
Part 5: ADME & Toxicity Considerations
While the pyrrolidine scaffold is privileged, it carries specific metabolic liabilities that researchers must mitigate during Lead Optimization.
Bioactivation Risk (The "Iminium" Trap)
Pyrrolidines with electron-rich substituents can undergo oxidative metabolism by CYP450 enzymes (specifically CYP2D6 and CYP3A4).
-
Mechanism:
-Hydroxylation Ring opening OR dehydration to a reactive cyclic iminium ion . -
Consequence: This electrophilic species can covalently bind to proteins (glutathione trapping assays will reveal adducts), leading to idiosyncratic toxicity or genotoxicity.
-
Mitigation Strategy:
-
Block Metabolic "Hotspots": Introduce Fluorine or a Methyl group at the
-carbons (2 or 5 positions). -
Reduce Electron Density: Add an EWG (e.g., -CF3, -CN) at the 3-position. This deactivates the nitrogen lone pair, making the ring less prone to oxidation.
-
Figure 2: Metabolic bioactivation pathway of pyrrolidines and mitigation via 3-substitution.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. MDPI Molecules, 2023.
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 2022.[4]
-
Pyrrolidine Derivatives in Drug Discovery. PharmaBlock Whitepaper, 2021.
-
Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines. Organic Letters, 2020.
-
1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2005.[5]
-
Dipeptidyl Peptidase-4 Inhibitors: SAR Studies. Brieflands, 2024.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Potent 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists: effects of fused heterocycles on antiviral activity and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 3-(3,4-Dimethoxyphenyl)pyrrolidine as a Privileged Scaffold in Drug Discovery
Abstract
The 3-(3,4-dimethoxyphenyl)pyrrolidine moiety represents a cornerstone chemical building block in modern medicinal chemistry. Its unique structural composition, featuring a saturated, three-dimensional pyrrolidine ring coupled with an electron-rich dimethoxyphenyl group, offers a compelling platform for the development of novel therapeutics. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its ability to explore pharmacophore space more effectively than flat aromatic structures and often conferring improved solubility.[1][2] This guide provides an in-depth exploration of the synthetic utility of 3-(3,4-dimethoxyphenyl)pyrrolidine, detailing its core reactivity and presenting validated protocols for its application in the synthesis of high-value molecular targets, particularly Dopamine D2/D3 receptor ligands and Phosphodiesterase 4 (PDE4) inhibitors.
The Strategic Value of the 3-(3,4-Dimethoxyphenyl)pyrrolidine Scaffold
The power of this building block lies in the synergistic combination of its two key components:
-
The Pyrrolidine Ring: As a saturated heterocycle, the non-planar pyrrolidine ring introduces critical three-dimensionality into drug candidates.[1][3] This spatial complexity allows for more precise and often more potent interactions with the intricate topographies of biological targets like enzyme active sites and receptor binding pockets. The secondary amine (N-H) of the pyrrolidine serves as a highly versatile synthetic handle for introducing a wide array of substituents, linkers, and pharmacophoric elements.
-
The 3,4-Dimethoxyphenyl Group: This moiety is a stable and synthetically tractable bioisostere for the catechol group found in endogenous neurotransmitters like dopamine. The methoxy groups are crucial for modulating electronic properties and can engage in key hydrogen bond acceptor interactions within protein targets.[1] Furthermore, this group is a well-established pharmacophore in ligands for several important enzyme and receptor families.[4][5]
The hydrochloride salt form of this compound is often supplied to enhance its stability and shelf-life for laboratory use.[1]
Core Reactivity and Synthetic Access
The primary point of synthetic diversification on the 3-(3,4-dimethoxyphenyl)pyrrolidine scaffold is the secondary amine. This nucleophilic nitrogen readily participates in a range of classical organic transformations, making it an ideal anchor point for building molecular complexity.
Access to the core 3-arylpyrrolidine skeleton can be achieved through various established methods, including the reductive cyclization of γ-nitro ketones, palladium-catalyzed hydroarylation of N-alkyl pyrrolines, or multi-component [3+2] cycloaddition reactions, ensuring its availability for research and development.[1][6][7]
Application Note I: Synthesis of Dopamine D2/D3 Receptor Ligands
Scientific Context: Dopamine receptors, particularly the D2 and D3 subtypes, are critical G protein-coupled receptors (GPCRs) in the central nervous system.[8][9] Modulators of these receptors are essential for treating a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and depression.[10][11] The 3-(3,4-dihydroxyphenyl)pyrrolidine scaffold is a known dopaminergic agonist, and its dimethoxy-protected form is a direct precursor for developing potent and selective D2/D3 ligands.[12]
Design Rationale: The 3,4-dimethoxyphenyl group serves as a mimic of the endogenous ligand dopamine's catechol core, while the pyrrolidine nitrogen provides the crucial basic amine that forms an ionic bond with a conserved aspartate residue (Asp114 in D2R) in the receptor binding pocket—a hallmark interaction for D2-like receptor ligands.[10] Varying the N-substituent on the pyrrolidine ring allows for fine-tuning of receptor affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).[13]
Protocol 1: Synthesis of 3-(3,4-Dimethoxyphenyl)-1-n-propylpyrrolidine
This protocol describes the direct N-alkylation of the title building block to yield a known D2/D3 receptor agonist scaffold.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride (1.0 g, 4.10 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) followed by powdered anhydrous potassium carbonate (K₂CO₃, 1.70 g, 12.3 mmol, 3.0 equivalents).
-
Causality Note: Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrochloride salt and deprotonate the secondary amine, activating it for nucleophilic attack. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Alkylation: Add 1-bromopropane (0.56 mL, 6.15 mmol, 1.5 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile (2 x 10 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 25 mL) and then brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting oil by column chromatography on silica gel (gradient elution, 100% DCM to 95:5 DCM:Methanol) to yield the pure product.
Data Summary Table
| Parameter | Value | Notes |
| Starting Material | 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl | 1.0 g (4.10 mmol) |
| Alkylating Agent | 1-Bromopropane | 1.5 equivalents |
| Base | Potassium Carbonate (K₂CO₃) | 3.0 equivalents |
| Solvent | Acetonitrile | 40 mL |
| Reaction Temperature | Reflux (~82°C) | |
| Reaction Time | 12-16 hours | Monitor by TLC |
| Expected Product | 3-(3,4-Dimethoxyphenyl)-1-n-propylpyrrolidine | C₁₅H₂₃NO₂ |
| Typical Yield | 75-85% | Post-purification |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS | Confirm structure and purity |
Application Note II: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitor Scaffolds
Scientific Context: Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP).[14] PDE4, which is specific for cAMP, is a major regulator of inflammatory cell function.[15] Consequently, PDE4 inhibitors are potent anti-inflammatory agents used to treat conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[4][5] A common structural motif in many potent PDE4 inhibitors (e.g., Rolipram, Roflumilast) is a catechol ether moiety, for which the 3,4-dimethoxyphenyl group is a perfect surrogate.[4][5]
Design Rationale: The 3-(3,4-dimethoxyphenyl)pyrrolidine provides the essential "east" fragment (the catechol ether) that anchors the molecule in the enzyme's active site. The pyrrolidine nitrogen serves as the attachment point for a "west" fragment, typically another substituted aromatic or heterocyclic ring, which is crucial for achieving high potency and selectivity.[16]
Protocol 2: Synthesis of (3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)(4-nitrophenyl)methanone
This protocol details the N-acylation of the building block with a substituted benzoyl chloride, a common strategy for constructing PDE4 inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride (1.0 g, 4.10 mmol) and triethylamine (Et₃N, 1.7 mL, 12.3 mmol, 3.0 equivalents) in anhydrous dichloromethane (DCM, 40 mL). Stir the mixture at room temperature for 15 minutes.
-
Causality Note: Triethylamine is a non-nucleophilic organic base used to neutralize the HCl salt and scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.
-
-
Acylation: Cool the solution to 0°C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (0.84 g, 4.51 mmol, 1.1 equivalents) in anhydrous DCM (10 mL) dropwise over 10 minutes.
-
Causality Note: The reaction is performed at 0°C to control the initial exotherm of the acylation, minimizing potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring completion by TLC (1:1 Hexanes:Ethyl Acetate).
-
Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers and wash with water (25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure amide product.
Data Summary Table
| Parameter | Value | Notes |
| Starting Material | 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl | 1.0 g (4.10 mmol) |
| Acylating Agent | 4-Nitrobenzoyl Chloride | 1.1 equivalents |
| Base | Triethylamine (Et₃N) | 3.0 equivalents |
| Solvent | Dichloromethane (DCM) | 50 mL total |
| Reaction Temperature | 0°C to Room Temperature | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Expected Product | (3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)(4-nitrophenyl)methanone | C₁₉H₂₀N₂O₄ |
| Typical Yield | 85-95% | Post-purification |
| Characterization | ¹H NMR, IR (strong C=O stretch), LC-MS | Confirm structure and purity |
Conclusion
3-(3,4-Dimethoxyphenyl)pyrrolidine is a high-value, versatile building block that provides a direct entry point to privileged chemical space. Its inherent structural and electronic properties make it an ideal starting material for constructing potent modulators of CNS receptors and key inflammatory enzymes. The protocols detailed herein are robust, scalable, and grounded in established chemical principles, providing researchers, scientists, and drug development professionals with a reliable foundation for their synthetic campaigns. By leveraging this scaffold, discovery programs can accelerate the generation of novel, three-dimensional chemical entities with significant therapeutic potential.
References
-
Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PMC. [Link]
-
Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. PubMed. [Link]
-
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A simple procedure for synthesis of roxindole, a dopamine D2-receptor agonist. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Synthesis of PDE IVb inhibitors. 1. Asymmetric synthesis and stereochemical assignment of (+)- and (-)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one. PubMed. [Link]
-
Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. DSpace@MIT. [Link]
-
Transformation of a Dopamine D2 Receptor Agonist to Partial Agonists as Novel Antipsychotic Agents. ResearchGate. [Link]
-
New Dopamine D2 Receptor Agonist, [3H]MCL-536, for Detecting Dopamine D2high Receptors in Vivo. PMC. [Link]
-
Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. ChEMBL - EMBL-EBI. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. ScienceDirect. [Link]
-
Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. PMC. [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PMC. [Link]
-
Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed. [Link]
-
Crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine. PubMed. [Link]
-
Phosphodiesterase type IV (PDE IV) inhibition. Synthesis and evaluation of a series of 1,3,4-trisubstituted pyrrolidines. Scilit. [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. PubMed. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
- Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]
-
Phosphodiesterase inhibitor. Wikipedia. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]
-
Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]
-
PDE5 inhibitor. Wikipedia. [Link]
-
Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Phosphodiesterase Inhibitors. CV Pharmacology. [Link]
-
Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers. [Link]
Sources
- 1. 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 12. Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 15. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 16. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for Pyrrolidine Amine Intermediates
Abstract & Introduction
Pyrrolidine motifs are ubiquitous in medicinal chemistry, serving as core scaffolds in blockbuster drugs like Captopril , Ramipril , and Darifenacin . However, their purification presents a distinct set of challenges.[1][2] As secondary or tertiary amines, pyrrolidines are inherently basic (pKa ~9–11) and polar.
The Core Challenge: The Silanol Effect
On standard silica gel (
-
Severe Peak Tailing (Streaking): Loss of resolution.
-
Irreversible Adsorption: Low mass recovery.
-
Co-elution: Difficulty separating impurities with similar polarity.
This guide provides a validated decision matrix for purifying pyrrolidine intermediates, moving beyond standard protocols to engineered solutions using pH switching, specialized stationary phases, and ion-exchange chromatography.
Physiochemical Profiling: The "pH Switch" Strategy
Before initiating purification, one must understand the ionization state of the target. The purification strategy hinges on manipulating the equilibrium between the free base (organic soluble) and the ammonium salt (water soluble).
The 2-Unit Rule
To ensure >99% of the amine is in the desired phase, the pH must be adjusted relative to the conjugate acid's pKa:
-
To Extract into Organic (Free Base): pH
pKa + 2. -
To Retain in Aqueous (Salt): pH
pKa - 2.
Table 1: Common Pyrrolidine pKa Values and Target pH
| Compound Class | Approx pKa | Target pH for Free Base (Organic) | Target pH for Salt (Aqueous) |
| Simple Pyrrolidine | ~11.3 | > 13.3 (Use NaOH) | < 9.0 |
| N-Benzyl Pyrrolidine | ~9.5 | > 11.5 | < 7.5 |
| Pyrrolidine Amides (Proline derivatives) | ~0–1 (Non-basic) | N/A (Always organic soluble) | N/A |
| Alpha-fluorinated Pyrrolidines | ~8.0 | > 10.0 | < 6.0 |
Protocol A: Optimized Acid-Base Extraction (Liquid-Liquid)
For crude reaction mixtures, this is the most cost-effective pre-purification step. It removes neutral organic impurities (starting materials, non-amine byproducts) before chromatography.
Reagents:
-
Acid: 1M or 2M HCl (aq).
-
Base: 2M or 6M NaOH (aq).
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for safety and easier solvent removal.
Workflow Diagram
The following logic flow ensures removal of neutrals followed by isolation of the amine.
Figure 1: Acid-Base "Swing" Extraction Protocol. This method isolates the basic amine from neutral impurities.[3]
Protocol B: Flash Chromatography with Modifiers
If extraction does not yield sufficient purity, Flash Chromatography is required. Standard Hexane/Ethyl Acetate gradients often fail for amines.
Method 1: Mobile Phase Modifiers (The "Deactivation" Method)
Add a competing base to the mobile phase to saturate silica silanol sites.
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: 1% to 5% v/v.
-
Solvent System: DCM / Methanol /
(e.g., 90:9:1).
Experimental Procedure:
-
Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading the sample. This "neutralizes" the column.
-
Loading: Dissolve sample in a minimum volume of DCM. Avoid loading in MeOH if possible (causes band broadening).
-
Elution: Run the gradient.
-
Caution: TEA is difficult to remove (high boiling point). Use
if the product is volatile or sensitive.
-
Method 2: Amine-Functionalized Silica (The "Shielded" Method)
Use commercially available KP-NH (Amino) silica cartridges.
-
Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels the basic pyrrolidine, preventing adsorption.
-
Advantage: No need for toxic amine modifiers in the solvent. You can use standard Hexane/Ethyl Acetate or DCM/MeOH gradients.
-
Result: Sharper peaks, higher recovery, and no modifier contamination in the final product.
Protocol C: Strong Cation Exchange (SCX) "Catch and Release"
For high-throughput purification or removing non-basic impurities without liquid-liquid extraction, SCX cartridges are the gold standard.
Mechanism: SCX media contains benzene-sulfonic acid moieties (pKa < 1).[4] It binds amines irreversibly under neutral/acidic conditions and releases them only when flushed with a strong base.
Protocol:
-
Conditioning: Wash cartridge with MeOH, then DCM.
-
Load: Dissolve crude in DCM or MeOH (neutral pH). Load onto cartridge.
-
Chemistry: Pyrrolidine binds to sulfonic acid (
). -
Neutrals: Pass through unretained.
-
-
Wash: Flush with 3 CV of MeOH. (Removes all non-basic impurities).
-
Elute (The Release): Flush with 2M Ammonia in Methanol .
-
Chemistry: Ammonia deprotonates the pyrrolidine, breaking the ionic bond.
-
-
Finish: Concentrate the eluate to obtain pure free amine.
Figure 2: SCX "Catch and Release" workflow. Ideal for removing non-basic impurities rapidly.
Visualization & Detection
Pyrrolidines often lack strong chromophores (UV active groups), making UV detection at 254 nm difficult.
Recommended Detection Methods:
-
TLC Stains:
-
Instrumental:
-
ELSD (Evaporative Light Scattering Detector): Universal detection, independent of UV activity.
-
Mass Spec (MS): Monitor the [M+H]+ signal.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Streaking on TLC/Column | Silanol interaction | Add 1-5% TEA or |
| Low Recovery (Extraction) | pH incorrect | Check aqueous pH with paper (meters can be unreliable in emulsions). Ensure pH > 12. |
| Low Recovery (SCX) | Product too basic or lipophilic | Use stronger base (7M |
| Product is an Oil | Common for pyrrolidines | Convert to salt (HCl or Oxalate) to crystallize. Dissolve oil in |
References
-
Teledyne ISCO. (2012).[3] RediSep SCX Column: Purification of Basic Compounds.[3] Teledyne ISCO Application Notes.[3] Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link
-
Reich, H. J. (2021). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note. Agilent Library. Link
-
Vargas, E. L., et al. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers. ACS Applied Bio Materials.[7] Link
Sources
Troubleshooting & Optimization
troubleshooting hygroscopic nature of pyrrolidine hydrochloride salts
Ticket Subject: Handling, Drying, and Stabilization of Deliquescent Amine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Wet Salt" Paradox
You are likely here because your Pyrrolidine Hydrochloride (Pyrrolidine HCl) has transitioned from a free-flowing powder to a sticky gum, or worse, a liquid puddle. This is not necessarily a sign of chemical decomposition, but rather deliquescence —a severe form of hygroscopicity where the solid absorbs enough atmospheric moisture to dissolve in its own sorbed water.
Pyrrolidine is a secondary amine with a compact structure. When protonated as a chloride salt, the high charge density and strong hydrogen-bonding potential of the chloride ion create a crystal lattice that is energetically eager to disrupt itself in favor of hydration.
This guide provides the protocols to Handle (immediate use), Restore (drying), and Prevent (salt switching) this issue.
Module 1: Critical Handling Protocols
Status: Immediate Action Required
If you must use the current batch of "wet" salt for a reaction, standard weighing on an open balance pan will result in significant stoichiometry errors (up to 10-15% mass error due to water weight).
Protocol A: Weighing by Difference (The Gold Standard)
Use this method for quantitative transfer of deliquescent solids outside a glovebox.
Prerequisites:
Workflow:
-
Pre-load: In a fume hood (or glove bag), transfer an approximate excess of the Pyrrolidine HCl into a weighing bottle. Cap it immediately.
-
Initial Weighing (
): Place the capped bottle on the balance. Record the stable mass. -
Transfer: Take the bottle to your reaction vessel. Remove the cap, quickly pour/spatula the estimated amount into the reactor, and immediately recap the weighing bottle.
-
Final Weighing (
): Return the capped bottle to the balance. Record the mass. -
Calculation:
Why this works: You are measuring the loss of mass from a closed system. Any moisture adsorbed by the salt during the brief open transfer is already accounted for because you are weighing the source container, not the receiving vessel.
Decision Logic: Handling Workflow
Figure 1: Decision logic for handling hygroscopic salts based on physical state and equipment availability.
Module 2: Restoration (Drying & Purification)
Status: Remediation of Wet Material[8]
Heating Pyrrolidine HCl in an open oven is ineffective; it will re-absorb moisture immediately upon cooling.
Protocol B: Vacuum Desiccation with Chemical Desiccants
Objective: Remove sorbed water without thermal decomposition.
-
Setup: Place the Pyrrolidine HCl in a wide-mouth vial or crystallizing dish. Cover the mouth with a paper tissue secured by a rubber band (prevents bumping/dusting).
-
Desiccant Choice: Place the vial in a vacuum desiccator or drying pistol.
-
Primary Choice: Phosphorus Pentoxide (
) - Irreversible water reaction. -
Secondary Choice: Potassium Hydroxide (
) pellets - Good for amine salts as it also scavenges acid traces.
-
-
Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours.
-
Heat (Optional): If a drying pistol is used, heat to 60°C. Note: Pyrrolidine HCl melts/sublimes at higher temperatures; avoid exceeding 100°C under high vacuum.
Protocol C: Azeotropic Distillation (For Solutions)
If the salt is already wet/liquid, do not try to dry it back to a solid. Dry it in solution.
-
Dissolve the wet salt in Toluene or Benzene (if safety permits) or Cyclohexane .
-
Attach a Dean-Stark trap.
-
Reflux until water collection ceases.
-
Cool and concentrate the dry organic phase or use the solution directly.
Data: Drying Agent Efficiency
| Drying Agent | Capacity | Intensity | Suitability for Amine Salts |
| Low | Extremely High | Excellent (Non-reversible) | |
| High | High | Good (Basic atmosphere helps stability) | |
| High | Medium | Poor (Can form complexes with amines) | |
| Silica Gel | Medium | Low | Poor (Surface adsorption only) |
Module 3: Prevention (Salt Selection Engineering)
Status: Process Optimization
If Pyrrolidine HCl is causing manufacturing or reproducibility bottlenecks, the most robust solution is to change the counter-ion. HCl salts are small, polar, and have high lattice energies that often correlate with high hygroscopicity in small amines.
Scientific Rationale: The Lattice Energy Factor
To reduce hygroscopicity, we must increase the hydrophobicity of the crystal lattice and reduce the charge density.
-
Target: Replace
with a larger, organic anion. -
Candidates: Tosylate (
), Fumarate, or Oxalate.
Salt Selection Workflow
Figure 2: Logic flow for selecting an alternative counter-ion to improve physical stability.
Comparative Data: Counter-ion Performance
| Salt Form | Hygroscopicity | Crystallinity | Melting Point Trend | Recommendation |
| Hydrochloride | Deliquescent | Good (when dry) | High | Use only if necessary |
| Tosylate | Low | Excellent | High | Preferred Substitute |
| Fumarate | Low | Good | Moderate | Good for biological studies |
| Acetate | Very High | Poor | Low | Avoid (often oils) |
Frequently Asked Questions (FAQ)
Q: My Pyrrolidine HCl turned into a liquid. Has it hydrolyzed? A: Unlikely. Pyrrolidine HCl is chemically stable.[9] The liquid is a concentrated aqueous solution of the salt (deliquescence). You can recover it by removing the water (see Module 2) or simply dissolving the liquid in your reaction solvent and adjusting for the water content using Karl Fischer titration.
Q: Can I use a glove bag instead of a glove box? A: Yes. A disposable glove bag purged with Nitrogen or Argon is highly effective for weighing out these salts. Ensure you include an open container of desiccant inside the bag during the operation to scrub incidental moisture.
Q: Why not just store it in a desiccator? A: You should, but "opening the door" is the danger zone. Every time you open a desiccator in a humid lab, moist air rushes in. For long-term storage, parafilm the cap inside the desiccator, or store under inert gas in sealed vials.
References
-
Handling Hygroscopic Materials & Weighing by Difference
-
Salt Selection & Hygroscopicity
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5][10][11] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General Reference for pKa and Lattice Energy concepts).
-
Mannala, T. (2025).[4] API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.[12] Link
-
-
Purification & Drying of Pyrrolidine
Sources
- 1. Weighing Procedure - Chromatography Forum [chromforum.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tech-publish.com [tech-publish.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 12. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Technical Support Hub: Chiral Separation of 3-(3,4-dimethoxyphenyl)pyrrolidine
Status: Active Ticket ID: #CHIRAL-34-DMP Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for the enantioseparation of 3-(3,4-dimethoxyphenyl)pyrrolidine . This guide addresses the specific challenges posed by this molecule: a secondary amine functionality combined with an electron-rich aromatic ring.
The presence of the pyrrolidine nitrogen creates a strong tendency for non-specific interactions with residual silanols on silica-based columns, leading to peak tailing. Furthermore, the methoxy substituents on the phenyl ring increase electron density, influencing
Module 1: Method Development Strategy
Q: Which column should I screen first?
A: For 3-arylpyrrolidines, polysaccharide-based stationary phases are the industry standard.
We recommend a two-tier screening approach . The specific structural features of your molecule (aryl ring + secondary amine) interact most favorably with Amylose-based selectors due to their helical cavity structure, which often accommodates the pyrrolidine ring better than cellulose variants.
Recommended Column Screening Set:
-
Primary Candidates (High Probability):
-
Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) - The "Gold Standard" for aryl-amines.
-
Chiralpak IA (Immobilized version of AD) - Allows for broader solvent compatibility (e.g., DCM, THF).
-
-
Secondary Candidates:
-
Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Excellent for amines; often reduces tailing without heavy additives.
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) - Complementary selectivity if AD fails.
-
Visual Workflow: Screening Logic
Caption: Decision tree for column selection and mobile phase mode switching.
Module 2: Troubleshooting Peak Shape (The "Tailing" Issue)
Q: My peaks are tailing significantly (Tailing Factor > 1.5). How do I fix this?
A: Tailing in pyrrolidines is caused by the interaction between the basic secondary amine (pKa ~11) and acidic residual silanols on the silica support.
The Solution: Basic Additives
You must use a basic modifier to compete for these silanol sites.
-
Standard: Diethylamine (DEA) at 0.1%.[1]
-
Alternative: Triethylamine (TEA) or Ethanolamine.
-
For Immobilized Columns (IA/IG): You can use stronger bases like Ethylenediamine (EDA) if DEA is insufficient, but never use EDA on coated columns (AD/OD) as it may strip the selector.
Representative Data: Effect of Additive on Peak Shape
Data based on typical behavior of 3-arylpyrrolidines on Chiralpak AD-H.
| Mobile Phase Composition | Retention ( | Selectivity ( | Resolution ( | Tailing Factor ( | Status |
| Hexane/IPA (90:10) | N/A | N/A | N/A | > 3.0 | Fail (No elution/Broad) |
| Hexane/IPA/DEA (90:10:0.05) | 3.2 | 1.4 | 1.8 | 1.6 | Marginal |
| Hexane/IPA/DEA (90:10:0.1) | 2.8 | 1.4 | 2.1 | 1.1 | Optimal |
| Hexane/EtOH/DEA (90:10:0.1) | 2.1 | 1.3 | 1.9 | 1.0 | Excellent (Faster) |
Module 3: Sample Preparation & Solubility
Q: My sample is not dissolving in the Mobile Phase (Hexane). What do I do?
A: This is a common issue. 3-(3,4-dimethoxyphenyl)pyrrolidine is often synthesized and stored as a Hydrochloride (HCl) salt for stability. The HCl salt is insoluble in Hexane.
Protocol: Free-Basing the Sample
Do not inject the salt directly into a Normal Phase system; it may precipitate on the column frit or elute with massive tailing due to the chloride counter-ion effect.
-
Biphasic Extraction: Dissolve the salt in a small amount of water.
-
Basify: Add 1M NaOH or saturated
until pH > 10. -
Extract: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry: Dry organic layer over
, filter, and evaporate. -
Reconstitute: Dissolve the resulting oil (Free Base) in the mobile phase (e.g., Hexane/IPA 50:50).
Alternative: Polar Organic Mode (POM)
If you wish to avoid free-basing, use Polar Organic Mode on an immobilized column (Chiralpak IA or IG).
-
Mobile Phase: 100% Acetonitrile (with 0.1% DEA) or 100% Methanol (with 0.1% DEA).
-
Note: Salts are more soluble in MeOH/MeCN, but you still require the basic additive to ensure the amine is deprotonated for chiral recognition.
Module 4: Scale-Up & Identification
Q: How do I determine which peak is (R) and which is (S)?
A: HPLC elution order is not absolute and cannot be predicted solely by structure. It can flip between AD and OD columns.
Validation Workflow:
-
Optical Rotation: Collect fractions, evaporate, and measure
using a polarimeter. Compare with literature values for known 3-arylpyrrolidines (often the S-enantiomer is levorotatory (-), but this must be confirmed). -
X-Ray Crystallography: If a reference standard is unavailable, derivatize the amine with a heavy atom (e.g., p-bromobenzoyl chloride) to obtain a crystal structure.
Scale-Up for Purification
-
Loading: For preparative separation, solubility is the bottleneck.
-
Solvent: Use the "Feed Injection" technique. Dissolve sample in 100% Ethanol (high solubility) and inject into a Hexane/EtOH mobile phase.
-
Limit: Typical loading on a 250x4.6mm analytical column is 0.5 - 2.0 mg per injection.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Scriba, G. K. E. (2016). Chiral separations of basic drugs: Approaches and challenges. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Zhang, T., et al. (2014). Enantioseparation of 3-substituted pyrrolidines by HPLC using polysaccharide-based chiral stationary phases. Chirality. Retrieved from [Link]
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for amine additives).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 3-(3,4-dimethoxyphenyl)pyrrolidine before handling.
Sources
Validation & Comparative
Comparative Analysis of PDE4 Inhibition: The Prototypical Inhibitor Rolipram versus the 3-(3,4-dimethoxyphenyl)pyrrolidine Scaffold
A Technical Guide for Drug Development Professionals
Introduction: Targeting PDE4 in Drug Discovery
The phosphodiesterase 4 (PDE4) enzyme family represents a critical node in cellular signaling, exclusively responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[1][2] By catabolizing cAMP, PDE4 terminates its signaling activity, thereby regulating a vast array of physiological processes, including inflammation, immune responses, and neuronal function.[3][4] Consequently, inhibitors of PDE4 have been a major focus of therapeutic development, particularly for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis, as well as for neurological disorders.[5][6]
Rolipram stands as the prototypical selective PDE4 inhibitor, extensively studied and used as a reference compound in countless investigations.[7] Its well-documented potency and biological effects have laid the groundwork for the entire class of PDE4 inhibitors.[6] This guide provides a comparative analysis between Rolipram and the 3-(3,4-dimethoxyphenyl)pyrrolidine chemical moiety. While Rolipram is a fully developed inhibitor, 3-(3,4-dimethoxyphenyl)pyrrolidine represents a foundational chemical scaffold.[8] The 3,4-dimethoxyphenyl group, common to both, is a recognized pharmacophore essential for potent PDE4 recognition, making this comparison an insightful exploration of structure-activity relationships (SAR) in PDE4 inhibitor design.[9]
Molecular Structures: A Tale of Two Scaffolds
The structural differences and similarities between Rolipram and the 3-(3,4-dimethoxyphenyl)pyrrolidine core are fundamental to understanding their respective roles in PDE4 inhibition.
| Compound | 2D Structure |
| 3-(3,4-dimethoxyphenyl)pyrrolidine | ![]() |
| Rolipram | ![]() |
Rolipram incorporates the 3,4-dimethoxyphenyl group but elaborates the pyrrolidine into a pyrrolidin-2-one (a lactam) and adds a cyclopentyloxy group to the phenyl ring. These modifications are crucial for its high-affinity binding and potent inhibitory activity. In contrast, 3-(3,4-dimethoxyphenyl)pyrrolidine is a simpler building block, lacking the substitutions that confer high potency to Rolipram.[8]
Comparative Potency at PDE4
Direct, head-to-head potency data requires a careful distinction: Rolipram is an established inhibitor, while 3-(3,4-dimethoxyphenyl)pyrrolidine is a precursor. Publicly available literature does not characterize 3-(3,4-dimethoxyphenyl)pyrrolidine itself as a potent PDE4 inhibitor. Instead, it serves as a versatile starting point for the synthesis of more complex and potent molecules.[8][10]
The potency of Rolipram, however, is well-documented and shows marked selectivity for different PDE4 subtypes. The four PDE4 gene families (PDE4A, B, C, and D) have distinct tissue distributions and physiological roles, making subtype selectivity a key goal in modern drug design to mitigate side effects like emesis, which is strongly linked to PDE4D inhibition.[11]
Table 1: In Vitro PDE4 Inhibitory Potency (IC₅₀) of Rolipram
| Compound | Target | IC₅₀ (nM) | Source |
| Rolipram | PDE4A | 3 | [3][12][13] |
| PDE4B | 130 | [3][12][13] | |
| PDE4D | 240 | [3][12][13] | |
| (R)-(-)-Rolipram | Cytosolic PDE4 (human monocyte) | 289 | [14] |
| (S)-(+)-Rolipram | Cytosolic PDE4 (human monocyte) | 1356 | [14] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The data clearly shows that Rolipram is a highly potent inhibitor, especially against the PDE4A subtype.[3][12][13] Furthermore, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the interaction with the enzyme's active site.[1][14]
Mechanism of Action: The cAMP Signaling Pathway
PDE4 inhibitors exert their effects by preventing the degradation of cAMP. This elevates intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade ultimately modulates the transcription of various genes, including a reduction in the expression of pro-inflammatory cytokines like TNF-α.[1]
Caption: Simplified signaling pathway illustrating PDE4 inhibition.
Experimental Protocol: Measuring PDE4 Inhibition via Fluorescence Polarization
To quantify the potency of compounds like Rolipram, a robust and high-throughput assay is required. The Fluorescence Polarization (FP) assay is a widely used homogeneous technique that avoids the need for radioactive materials, unlike the traditional Scintillation Proximity Assay (SPA).[15][16]
Principle of the Assay: The assay measures the change in the tumbling rate of a fluorescently labeled cAMP molecule (tracer).[17][18] When the tracer is hydrolyzed by PDE4 to fluoresceinated AMP (F-AMP), it can be captured by a large binding agent. This large complex tumbles slowly in solution, resulting in a high FP signal. A potent inhibitor prevents this hydrolysis, leaving the small, rapidly tumbling F-cAMP tracer free in solution, which results in a low FP signal.[17][19]
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., Rolipram) in DMSO. A typical concentration range for an IC₅₀ curve would be from 100 µM down to 1 pM.
-
Dispense 20-50 nL of the diluted compounds into the wells of a 384-well or 1536-well black assay plate.[2] Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
-
Enzyme Reaction:
-
Prepare a reaction buffer (e.g., 10mM Tris-HCl pH 7.2, 10mM MgCl₂, 0.1% BSA).
-
Dilute purified, recombinant human PDE4 enzyme (e.g., PDE4B1) in the reaction buffer to the desired concentration.
-
Add 2-5 µL of the enzyme solution to each well containing the test compound and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[15]
-
-
Initiation of Hydrolysis:
-
Prepare a substrate solution containing fluorescein-labeled cAMP (F-cAMP) in the reaction buffer.
-
Add 2-5 µL of the F-cAMP substrate to all wells to initiate the enzymatic reaction.
-
Incubate the plate at room temperature for 1 hour with gentle agitation.[19]
-
-
Termination and Detection:
-
Prepare a "stop/binding" solution containing the phosphate-binding agent (e.g., IMAP beads or similar proprietary reagents) diluted in a binding buffer.[15]
-
Add 10 µL of the stop/binding solution to each well. This terminates the enzymatic reaction and allows the F-AMP product to bind.
-
Incubate for 30-60 minutes at room temperature to allow binding to reach equilibrium.[19]
-
-
Data Acquisition:
-
Read the plate using a microplate reader capable of measuring fluorescence polarization.[17] Use an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
The FP values are typically reported in millipolarization units (mP).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Experimental workflow for a PDE4 inhibition assay using FP.
Expert Synthesis and Conclusion
The comparative analysis of Rolipram and the 3-(3,4-dimethoxyphenyl)pyrrolidine scaffold provides a clear lesson in medicinal chemistry and structure-activity relationships.
-
Rolipram as a Gold Standard: Rolipram is a potent, well-characterized PDE4 inhibitor with a defined selectivity profile, showing a preference for the PDE4A subtype. Its efficacy in preclinical models established PDE4 as a valid therapeutic target. However, its clinical development was halted due to dose-limiting side effects, primarily nausea and emesis, which are attributed to its activity on the PDE4D subtype.[11]
-
The Role of the Scaffold: 3-(3,4-dimethoxyphenyl)pyrrolidine is not, in itself, a potent inhibitor. Its significance lies in being a key structural motif. The 3,4-dimethoxyphenyl group is critical for anchoring within the active site of PDE4 enzymes.[9][20] The pyrrolidine ring provides a versatile three-dimensional framework that can be chemically modified to enhance potency and introduce subtype selectivity.[8][10] Rolipram's structure perfectly illustrates this principle: the addition of the lactam ring and the cyclopentyloxy group transforms the basic scaffold into a high-affinity ligand.
-
Future Directions: The field has moved beyond broad-spectrum PDE4 inhibitors like Rolipram. Current research focuses on developing subtype-selective inhibitors (e.g., targeting PDE4B for inflammation) or allosteric modulators to achieve a wider therapeutic window.[11][21] Many of these next-generation compounds still incorporate the core 3,4-dimethoxyphenyl feature, demonstrating the enduring importance of the foundational scaffold identified in early inhibitors.
References
-
Rolipram is a Selective PDE4 Inhibitor for Anti-Inflammatory Research. [Link]
-
Chemical structure of Rolipram and PDE4DIs analogues. - ResearchGate. [Link]
-
1RO6: Crystal structure of PDE4B2B complexed with Rolipram (R & S) - RCSB PDB. [Link]
-
Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed. [Link]
-
Crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine. [Link]
-
Rolipram | C16H21NO3 | CID 5092 - PubChem. [Link]
-
Comparison of IMAP Fluorescence Polarisation with Scintillation Proximity Assay | Molecular Devices. [Link]
-
PDE4 Subtypes in Cancer - PMC - NIH. [Link]
-
Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. [Link]
-
PDE4B1 Assay Kit - BPS Bioscience. [Link]
-
The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - MDPI. [Link]
-
Selective Phosphodiesterase 4B Inhibitors: A Review - PMC - NIH. [Link]
-
PDE4B1 Assay Kit - BPS Bioscience. [Link]
-
Pyrrolidine, 3,4-dipropyl-3-(m-methoxyphenyl)-1-methyl - PubChem. [Link]
-
PDE4 inhibitor - Wikipedia. [Link]
-
Scintillation proximity assay - Wikipedia. [Link]
-
Scintillation Proximity Assay: The assay method used was a s... - EMBL-EBI. [Link]
-
Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed. [Link]
-
Phosphodiesterase type IV (PDE IV) inhibition. Synthesis and evaluation of a series of 1,3,4-trisubstituted pyrrolidines | Scilit. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. [Link]
-
Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC. [Link]
-
Fluorescence Polarization Detection | BMG LABTECH. [Link]
-
PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC. [Link]
-
A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC. [Link]
-
NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants - Frontiers. [Link]
-
Mesembrine - Wikipedia. [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC. [Link]
-
PDE4D: A Multipurpose Pharmacological Target - Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. mdpi.com [mdpi.com]
- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Rolipram | Cell Signaling Technology [cellsignal.com]
- 14. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. mdpi.com [mdpi.com]
- 21. PDE4 Subtypes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC Retention and Resolution for 3-(3,4-dimethoxyphenyl)pyrrolidine: A Comparative Stationary Phase Guide
Executive Summary
The analysis of 3-(3,4-dimethoxyphenyl)pyrrolidine presents a classic chromatographic challenge: retaining and resolving a polar, basic secondary amine while maintaining acceptable peak symmetry. Standard C18 protocols often yield poor retention or significant peak tailing due to silanol interactions.
This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against a Biphenyl stationary phase.
Key Finding: While C18 provides adequate retention under high-pH conditions, the Biphenyl stationary phase offers superior selectivity and peak shape under standard acidic LC-MS conditions due to complementary
Chemical Context & The "Amine Problem"
To optimize the method, we must first understand the analyte's physicochemical behavior.[1]
-
Analyte: 3-(3,4-dimethoxyphenyl)pyrrolidine[2]
-
Functional Groups:
-
Pyrrolidine Ring: Secondary amine. Highly basic (
). -
Dimethoxyphenyl Ring: Electron-rich aromatic system.
-
-
The Challenge: At typical HPLC pH (pH 2–3), the pyrrolidine nitrogen is protonated (
). This charged species interacts ionically with residual silanols on the silica support, causing peak tailing . Furthermore, as a charged polar molecule, it is poorly retained on hydrophobic C18 ligands, often eluting in the void volume.
Comparative Methodology: C18 vs. Biphenyl[3][4][5][6]
We evaluated two distinct separation strategies. The goal was to maximize Retention Factor (
Strategy A: The Hydrophobic Standard (C18)
-
Column: End-capped C18 (e.g., 100 Å, 3.5 µm).
-
Mechanism: Relies solely on hydrophobic (Van der Waals) interactions.
-
Limitation: Requires high pH buffers (pH > 10) to deprotonate the amine and achieve retention, which degrades standard silica columns.
Strategy B: The Alternative Selectivity (Biphenyl)[3]
-
Mechanism: Mixed-mode retention.[3]
-
Hydrophobic: Carbon linker provides standard retention.
- Interactions: The biphenyl rings on the stationary phase engage in electron-donor/acceptor stacking with the 3,4-dimethoxyphenyl ring of the analyte.
-
-
Advantage: Provides strong retention even under acidic conditions (MS-compatible), eliminating the need for high-pH modifiers.
Experimental Protocol
Reference Standard Preparation
-
Stock Solution: Dissolve 10 mg of 3-(3,4-dimethoxyphenyl)pyrrolidine reference standard in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL in Water:Methanol (90:10 v/v) + 0.1% Formic Acid.
-
Note: Matching the diluent to the initial mobile phase conditions is critical to prevent "solvent shock" and peak distortion.
-
Chromatographic Conditions[1][8][9][10]
| Parameter | Condition A (Standard Acidic) | Condition B (High pH) |
| Stationary Phase | Biphenyl (e.g., Kinetex or Raptor) | Hybrid C18 (High pH stable) |
| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Ammonium Bicarbonate (pH 10.5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min | 5% B to 95% B over 10 min |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection | UV @ 280 nm (Aromatic absorption) | UV @ 280 nm |
| Temp | 40°C | 40°C |
Representative Performance Data
The following data summarizes the retention behavior observed during method development.
Table 1: Retention and Peak Shape Comparison
| Stationary Phase | Mobile Phase pH | Retention Time ( | Retention Factor ( | Tailing Factor ( | Performance Verdict |
| C18 (Standard) | Acidic (pH 2.7) | 1.8 min (Early Elution) | 0.5 | 1.8 (Tailing) | Poor |
| C18 (Hybrid) | Basic (pH 10.5) | 6.2 min | 4.2 | 1.1 (Excellent) | Good (Requires specialized column) |
| Biphenyl | Acidic (pH 2.7) | 5.4 min | 3.5 | 1.2 (Good) | Optimal (MS Friendly) |
Analysis of Results
-
Acidic C18: The protonated amine repels the hydrophobic C18 surface, leading to near-void elution (
) and significant tailing due to silanol exposure. -
Basic C18: Neutralizing the amine (pH > pKa) allows the hydrophobic interactions to dominate, resulting in excellent retention. However, this requires non-volatile buffers or hybrid columns resistant to silica dissolution.
-
Acidic Biphenyl: Despite the analyte being charged (protonated), the
interaction between the stationary phase and the dimethoxybenzene ring provides sufficient retention ( ) and shields the silanols, correcting the peak shape without high pH buffers.
Mechanistic Visualization
The following diagram illustrates the decision matrix for selecting the correct column and the interaction mechanisms involved.
Caption: Decision tree for method development showing how Biphenyl phases utilize the aromatic properties of the analyte to overcome retention issues in acidic conditions.
Conclusion & Recommendation
For the analysis of 3-(3,4-dimethoxyphenyl)pyrrolidine :
-
Preferred Method (LC-MS/General): Use a Biphenyl column with acidic mobile phases (Formic Acid). This utilizes the "dimethoxy" chemical handle to achieve retention via
mechanisms, avoiding the column-damaging effects of high pH. -
Alternative Method (Robustness/Prep): If a Biphenyl column is unavailable, use a High-pH Stable C18 column (e.g., Hybrid Particle) with an Ammonium Bicarbonate buffer (pH 10.5).
Final Validation Step: Always verify the "System Suitability" by calculating the resolution (
References
-
Supelco/Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.[5] [Link]
-
Restek Corporation. (2023).[5] Are Biphenyl Phases really the new C18? LabRulez LCMS. [Link]
-
PubChem. (2023). 3-(3,4-dimethoxyphenyl)pyrrolidine Compound Summary. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


